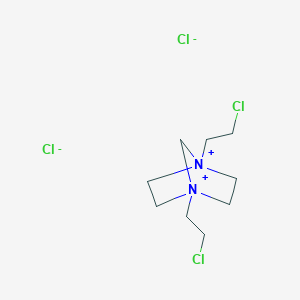

Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a chemical compound that belongs to the category of sugar alcohols. It is a white crystalline powder that is odorless and has a sweet taste. Mannitol is widely used in the pharmaceutical industry due to its various properties, including its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier.

Mécanisme D'action

Mannitol exerts its osmotic diuretic effect by increasing the osmotic pressure of the glomerular filtrate, which results in the removal of excess fluid from the body. This effect is achieved by the inhibition of water reabsorption in the proximal tubule of the kidney. Mannitol also has a protective effect on the blood-brain barrier by reducing the permeability of the barrier to various substances.

Biochemical and Physiological Effects:

Mannitol has various biochemical and physiological effects on the body. It can cause an increase in blood volume, leading to an increase in cardiac output. Mannitol also has an antioxidant effect, which protects cells from oxidative damage. Additionally, Mannitol has been found to have anti-inflammatory and anti-apoptotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

Mannitol has several advantages as a research tool. It is relatively inexpensive and easy to obtain. Additionally, it has low toxicity and is well-tolerated by the body. However, Mannitol also has some limitations. It can cause hypernatremia and dehydration if used in excessive amounts. Additionally, its osmotic diuretic effect can interfere with the accuracy of certain laboratory tests.

Orientations Futures

There are several future directions for the research and development of Mannitol. One area of interest is the use of Mannitol as a potential treatment for traumatic brain injury. Additionally, Mannitol has been studied for its potential use in the prevention of contrast-induced nephropathy. Further research is also needed to explore the potential use of Mannitol as a cryoprotectant for the preservation of organs for transplantation.

Conclusion:

Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a versatile chemical compound that has various applications in the field of medicine and research. Its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier make it an attractive research tool. Further research is needed to explore the potential of Mannitol as a treatment for various conditions and its use as a cryoprotectant for the preservation of organs for transplantation.

Méthodes De Synthèse

The synthesis of Mannitol can be achieved through various methods, including the reduction of fructose, the hydrogenation of invert sugar, and the catalytic hydrogenation of glucose. The most common method used for the synthesis of Mannitol is the catalytic hydrogenation of glucose. This method involves the use of a catalyst such as nickel or palladium to reduce glucose to Mannitol.

Applications De Recherche Scientifique

Mannitol has been extensively studied for its various applications in the field of medicine and research. It is commonly used as an osmotic diuretic in the treatment of cerebral edema, glaucoma, and acute renal failure. Mannitol is also used in the formulation of various drugs and as a cryoprotectant for the preservation of cells and tissues.

Propriétés

Numéro CAS |

15430-91-8 |

|---|---|

Formule moléculaire |

C6H12I2O4 |

Poids moléculaire |

401.97 g/mol |

Nom IUPAC |

1,6-diiodohexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |

Clé InChI |

VSJYBSKARROHOH-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(CI)O)O)O)O)I |

SMILES canonique |

C(C(C(C(C(CI)O)O)O)O)I |

Autres numéros CAS |

34349-28-5 23261-25-8 15430-91-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)

![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)